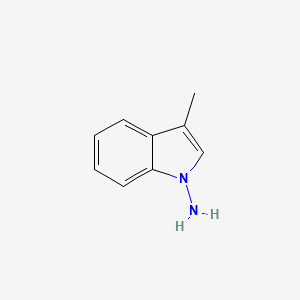

3-methyl-1H-indol-1-amine

Übersicht

Beschreibung

3-methyl-1H-indol-1-amine , also known as 3-methylindole , is a heterocyclic organic compound. Its chemical formula is C₈H₉N . The indole ring system is a crucial structural motif found in various biologically significant natural compounds and synthetic drugs. It plays a pivotal role in biological chemistry due to its diverse applications.

Synthesis Analysis

The synthesis of 3-methylindole involves various methods. One common approach starts from a mono-functionalized arene, such as an aniline or halobenzene. Cyclization with C–C or C–N bond formation to an unactivated C–H bond leads to the formation of the indole ring. However, many existing methods rely on ortho-substituted anilines, which limits the availability of starting materials. Researchers continue to develop new methodologies to construct this essential heteroaromatic ring1.

Molecular Structure Analysis

The molecular structure of 3-methylindole consists of a six-membered benzene ring fused with a five-membered nitrogen-containing ring. The methyl group is attached to the carbon adjacent to the nitrogen atom. The aromaticity of the indole ring contributes to its stability and reactivity.

Chemical Reactions Analysis

3-methylindole participates in various chemical reactions. These include electrophilic aromatic substitution, nucleophilic substitution, and cyclization reactions. Functionalization at different positions of the indole ring allows the synthesis of diverse derivatives with varying biological activities.

Physical And Chemical Properties Analysis

- Melting Point : 211–213°C

- FT-IR Peaks :

- 3061 cm⁻¹ (Ar-H stretch)

- 1538 cm⁻¹ (Ar-C stretch)

- 3369 cm⁻¹ (NH stretch)

- 1646 cm⁻¹ (NH bend)

- 1705 cm⁻¹ (C=O stretch)

- 689 cm⁻¹ (Cl)

- 1H-NMR Peaks (in CDCl₃) :

- δ 4.69 (s, 2H, CH₂-H)

- δ 6.68 (d, 2H, J = 10.3 Hz, CH-H)

- δ 7.27 (s, 4H, Ar-H)

- δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H)

- δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H)

- δ 8.25 (s, 1H, NH-H)

- δ 9.10 (s, 1H, NOH-H)

- ESI-MS Peaks (m/z) :

- 327 (57) [M+]

- 329 (21) [M+ +2]

- 267 (37)

- 201 (45)

- 159 (26)

- 115 (100)

- 77 (37)

- 39 (26)

Wissenschaftliche Forschungsanwendungen

Exposure to Carcinogenic Compounds

Presence of Carcinogenic Compounds in Diet : Research shows that humans are continually exposed to carcinogenic heterocyclic amines in their diet. For example, compounds like 3-amino-1, 4-dimethyl-5H-pyrido[4,3-b]indole and 3-amino-1-methyl-5H-pyrido[4,3-b]indole have been detected in the urine samples of healthy individuals who consume a regular diet. Interestingly, these compounds were not detected in patients receiving parenteral alimentation, indicating that these heterocyclic amines are not formed endogenously (Ushiyama et al., 1991).

Carcinogenic Exposure in Uremic Patients : The presence of carcinogenic tryptophan pyrolysis products, such as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole and 3-amino-1-methyl-5H-pyrido[4,3-b]indole, has been observed in the dialysis fluid of uremic patients, suggesting that these individuals are exposed to these compounds, potentially affecting their health (Manabe et al., 1987).

Relationship with Kidney Stones

Association with Kidney Stone Formation : A study has shown a link between heterocyclic aromatic amines (such as 1-Methyl-9H-pyrido [3, 4-b] indole) and the occurrence of kidney stones in US adults. It was found that individuals with higher concentrations of these compounds in their urine had an increased risk of developing kidney stones (Zhang et al., 2022).

Metabolism and Biomonitoring

Biomonitoring of Exposure : A study developed a method to measure the concentration of heterocyclic aromatic amines in human hair, offering a non-invasive way to monitor chronic exposure to these compounds. The presence of these compounds in hair samples of meat-eaters, but not in vegetarians, suggested that dietary consumption of meat could be a significant source of exposure (Bessette et al., 2009).

Safety And Hazards

As with any chemical compound, precautions should be taken when handling 3-methylindole. It may pose risks associated with toxicity, flammability, and skin or eye irritation. Proper protective equipment and safe laboratory practices are essential.

Zukünftige Richtungen

Future research should focus on:

- Expanding the synthetic toolbox for indole derivatives.

- Investigating novel biological activities and potential therapeutic applications.

- Understanding the pharmacological mechanisms of 3-methylindole.

Eigenschaften

IUPAC Name |

3-methylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-6-11(10)9-5-3-2-4-8(7)9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIMNKBXUAJCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497776 | |

| Record name | 3-Methyl-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1H-indol-1-amine | |

CAS RN |

3920-83-0 | |

| Record name | 3-Methyl-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

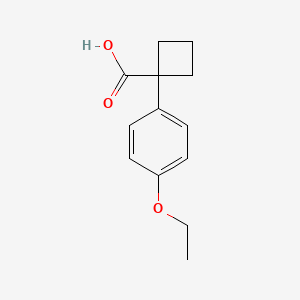

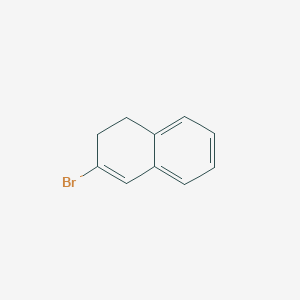

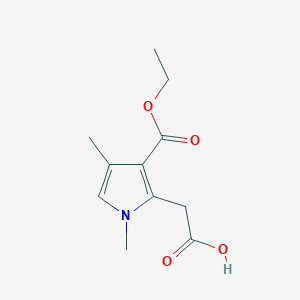

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1625519.png)

![3-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1625524.png)

![1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B1625534.png)